Bitopertin R enantiomer

Description

The Glycine-Glutamatergic Hypothesis in Neuropsychiatric Research

The glycine-glutamatergic hypothesis of neuropsychiatric disorders, particularly schizophrenia, posits that a dysfunction in glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is a core pathophysiological feature. nih.govcpn.or.kr This hypothesis is supported by observations that NMDA receptor antagonists can induce schizophrenia-like symptoms in healthy individuals and worsen them in patients with the disorder. nih.gov

The NMDA receptor is unique in that it requires the binding of two different neurotransmitters to become activated: glutamate (B1630785) and a co-agonist, which is typically glycine (B1666218) or D-serine. cpn.or.krcsic.es Glycine binds to a specific site on the NMDA receptor, known as the glycine modulatory site, and its presence is essential for glutamate to exert its excitatory effect. cpn.or.krfrontiersin.org The glycine-glutamatergic hypothesis suggests that enhancing NMDA receptor function by increasing the availability of its co-agonist, glycine, could be a viable therapeutic strategy. cpn.or.krmdpi.com This approach aims to compensate for the receptor's hypofunction, which is thought to underlie the negative symptoms and cognitive deficits associated with schizophrenia. cpn.or.krresearchgate.net

Rationale for Glycine Transporter 1 (GlyT1) as a Research Target

Following the logic of the glycine-glutamatergic hypothesis, a key question for researchers is how to effectively increase glycine concentrations at the synaptic NMDA receptors. The primary mechanism for clearing glycine from the synaptic cleft is its reuptake by specific transporter proteins. frontiersin.org The Glycine Transporter 1 (GlyT1), a protein expressed on glial cells and co-localized with NMDA receptors, plays a crucial role in regulating the extracellular levels of glycine. frontiersin.orgportico.org

By removing glycine from the synapse, GlyT1 ensures that the glycine modulatory site on the NMDA receptor is not constantly saturated. frontiersin.org This regulatory function makes GlyT1 an attractive target for pharmacological intervention. researchgate.netfrontiersin.org The rationale is that inhibiting GlyT1 will block glycine reuptake, leading to an increase in its concentration within the synapse. glpbio.comontosight.ai This elevation of synaptic glycine is expected to enhance the activation of NMDA receptors, thereby normalizing glutamatergic neurotransmission. frontiersin.orgglpbio.com This strategy has been investigated not only for schizophrenia but also for other conditions where NMDA receptor hypofunction is implicated, such as epilepsy. nih.gov

Overview of Bitopertin (B1667534) R Enantiomer as a Research Tool in GlyT1 Inhibition Studies

Bitopertin, also known as RG1678, is a potent and selective, noncompetitive inhibitor of the Glycine Transporter 1 (GlyT1). ontosight.aimedchemexpress.comtargetmol.com As a research tool, it has been instrumental in studying the effects of GlyT1 inhibition on the central nervous system. portico.org The R enantiomer of bitopertin is specifically identified as a noncompetitive glycine reuptake inhibitor. targetmol.com While much of the published research refers to "bitopertin" without specifying the enantiomer, the compound's activity is known to reside in its stereochemistry. For instance, in a related series of compounds, the S-enantiomer was found to have a higher potency for GlyT1. discmedicine.com

Bitopertin has been shown to potently inhibit glycine uptake via human GlyT1. medchemexpress.comtargetmol.com Its high selectivity for GlyT1 over the Glycine Transporter 2 (GlyT2) makes it a precise tool for isolating the effects of GlyT1 modulation. medchemexpress.com In preclinical research, bitopertin has been used to demonstrate the direct consequences of GlyT1 inhibition. Studies in rodents have shown that administration of bitopertin leads to a dose-dependent increase in glycine levels in both the cerebrospinal fluid (CSF) and the striatum. medchemexpress.comtargetmol.com This confirmation of its mechanism of action in a living system validates its use for probing the downstream behavioral and physiological effects of enhanced glycinergic signaling. portico.orgmedchemexpress.com For example, it has been used in animal models to attenuate hyperlocomotion induced by NMDA receptor antagonists. medchemexpress.comtargetmol.com

Table 1: In Vitro Activity of Bitopertin

This table summarizes the in vitro inhibitory activity of bitopertin against glycine transporters. The data highlights the compound's potency and selectivity.

| Target | Species | Assay Type | Value | Reference |

| GlyT1 | Human | IC50 | 25 nM | targetmol.com |

| GlyT1b | Human | IC50 | 25 ± 2 nM | medchemexpress.com |

| GlyT1b | Mouse | IC50 | 22 ± 5 nM | medchemexpress.com |

| GlyT1b | Human | Ki | 8.1 nM | medchemexpress.com |

| GlyT2 | Human | IC50 | >30 µM | medchemexpress.com |

Table 2: Preclinical Research Findings for Bitopertin

This table outlines key findings from in vivo preclinical studies using bitopertin, demonstrating its effects on brain chemistry and behavior in animal models.

| Model System | Finding | Effect | Reference |

| Rats | Microdialysis | Dose-dependently increased extracellular glycine levels in the striatum. | medchemexpress.comtargetmol.com |

| Rats | CSF Analysis | Dose-dependently increased glycine concentration in cerebrospinal fluid. | medchemexpress.comfrontiersin.org |

| Mice | L-687,414-induced hyperlocomotion | Attenuated hyperlocomotion. | medchemexpress.comtargetmol.com |

| Rats | Phencyclidine model | Prevented hyper-response to D-amphetamine challenge. | medchemexpress.comtargetmol.com |

Structure

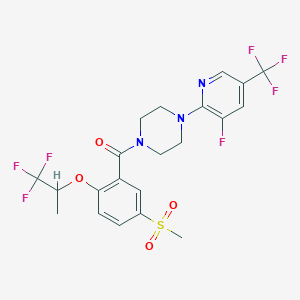

2D Structure

Properties

IUPAC Name |

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-(1,1,1-trifluoropropan-2-yloxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUGYIUSCYNSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Stereochemical Characterization of Bitopertin R Enantiomer

Synthetic Methodologies for Enantiopure Bitopertin (B1667534) R Enantiomer

The generation of a single enantiomer of a chiral compound like Bitopertin can be achieved through two primary strategies: the separation of a racemic mixture or the direct synthesis of the desired enantiomer using asymmetric techniques.

Chiral Separation Techniques, including Chiral High-Performance Liquid Chromatography (HPLC)

One established method for obtaining enantiomerically pure compounds is the separation of a racemic mixture, a 50:50 mixture of both enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. In the context of Bitopertin synthesis, patent literature reveals that a key intermediate can be resolved using chiral HPLC.

Preparative chiral HPLC is a common strategy in medicinal chemistry to obtain sufficient quantities of pure enantiomers for further studies. For GlyT-1 inhibitors structurally related to Bitopertin, preparative chiral HPLC has been successfully employed. A typical method involves the use of a Daicel CHIRALPAK® column, often with a mobile phase consisting of a mixture of heptanes and isopropanol. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and allowing for their individual collection.

| Parameter | Typical Value/Range |

| Stationary Phase | Daicel CHIRALPAK® IA, AD, etc. |

| Mobile Phase | Heptane/Isopropanol mixtures (e.g., 70:30) |

| Detection | UV at a suitable wavelength |

This table represents typical conditions for chiral HPLC separation of similar compounds and may require optimization for Bitopertin specifically.

Asymmetric Synthetic Routes to Enantiomerically Enriched Forms

Asymmetric synthesis offers a more direct and often more efficient approach to obtaining a single enantiomer, avoiding the need to discard the unwanted enantiomer from a racemic mixture. For the synthesis of chiral intermediates of Bitopertin, both enzymatic resolution and asymmetric reduction methods have been explored.

One patented approach involves the enzymatic resolution of a racemic intermediate. This technique utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

Another strategy is the asymmetric reduction of a prochiral ketone precursor. This method employs a chiral catalyst or reagent to stereoselectively reduce the ketone to the desired chiral alcohol, which is a precursor to the final Bitopertin molecule. For instance, the use of Baker's yeast for the asymmetric reduction of a key intermediate has been investigated as a cost-effective method.

These asymmetric methods are crucial for the large-scale, stereoselective synthesis of the Bitopertin R enantiomer, ensuring the production of the desired active pharmaceutical ingredient with high enantiomeric purity.

Analytical Techniques for Enantiomeric Purity and Absolute Configuration Assignment

Once the enantiomerically enriched this compound is synthesized, it is imperative to verify its purity and confirm its absolute stereochemistry using sophisticated analytical techniques.

Chromatographic Validation of Enantiomeric Purity

The enantiomeric purity of the final this compound product is typically determined using chiral HPLC. A validated analytical chiral HPLC method is essential for quality control, ensuring that the level of the unwanted S enantiomer is below a specified limit. The validation of such a method typically involves assessing parameters such as:

Specificity: The ability of the method to separate and quantify the R enantiomer in the presence of the S enantiomer and other potential impurities.

Linearity: The response of the detector is proportional to the concentration of the enantiomer over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the S enantiomer that can be reliably detected and quantified, respectively.

Spectroscopic Confirmation of Stereochemistry

While chromatography can confirm enantiomeric purity, it does not directly reveal the absolute configuration (the actual R or S designation). Spectroscopic techniques, particularly Vibrational Circular Dichroism (VCD), are powerful tools for the unambiguous assignment of the absolute configuration of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. The trifluoromethyl (CF3) group present in the Bitopertin molecule is a particularly useful probe for VCD analysis. The stretching vibrations of the C-F bonds in the CF3 group give rise to characteristic bands in the VCD spectrum. The sign of these VCD bands has been shown to be diagnostic of the configuration of the stereogenic carbon to which the CF3 group is attached nih.gov.

The process of determining the absolute configuration using VCD involves:

Experimental measurement of the VCD spectrum of the this compound.

Theoretical calculation of the VCD spectra for both the R and S enantiomers using quantum chemical methods, such as Density Functional Theory (DFT).

Comparison of the experimental spectrum with the calculated spectra. A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration.

This combination of chiral chromatography and VCD spectroscopy provides a comprehensive characterization of the this compound, ensuring both its high enantiomeric purity and the correct assignment of its absolute stereochemistry, which are critical for its development as a therapeutic agent.

In Vitro Molecular and Cellular Pharmacology of Bitopertin R Enantiomer

Glycine (B1666218) Transporter 1 (GlyT1) Binding and Inhibition Kinetics

Bitopertin's interaction with GlyT1 has been characterized through various in vitro assays, demonstrating its high affinity and potent inhibitory activity.

High Affinity Binding to Human and Mammalian GlyT1 Isoforms

Bitopertin (B1667534) exhibits a high affinity for the human GlyT1b (hGlyT1b) transporter. In studies using membranes from Chinese hamster ovary (CHO) cells expressing recombinant hGlyT1b, Bitopertin competitively displaced the binding of [3H]ORG24598, a known GlyT1 ligand. targetmol.com Under equilibrium conditions, the inhibition constant (Ki) for this displacement was determined to be 8.1 nM, indicating a strong binding affinity. targetmol.comglpbio.com

Concentration-Dependent Inhibition of Glycine Uptake in Recombinant Cell Systems

The functional consequence of Bitopertin's binding to GlyT1 is the potent inhibition of glycine uptake. In CHO cells stably expressing human GlyT1b (hGlyT1b) and mouse GlyT1b (mGlyT1b), Bitopertin inhibited [3H]glycine uptake in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be 25 ± 2 nM for hGlyT1b and 22 ± 5 nM for mGlyT1b, highlighting its potent inhibitory effect across species. targetmol.comglpbio.com

Interactive Data Table: Glycine Uptake Inhibition by Bitopertin R Enantiomer

| Cell Line | Transporter Isoform | IC50 (nM) |

| CHO | Human GlyT1b (hGlyT1b) | 25 ± 2 |

| CHO | Mouse GlyT1b (mGlyT1b) | 22 ± 5 |

Characterization of Inhibition Mechanism

Detailed kinetic studies have revealed that Bitopertin acts as a noncompetitive inhibitor with respect to the glycine binding site on the transporter. adooq.comdiscmedicine.com This means that Bitopertin does not directly compete with glycine for its binding pocket. Instead, it is suggested to interact in a competitive manner with the site occupied by sarcosine derivatives, such as ORG-24598. discmedicine.com Computational docking studies further support a binding mode within the S1 site of the transporter, where the methylsulfonyl group of Bitopertin forms a hydrogen bond with the Gly121 residue. nih.gov

Target Selectivity Profiling

A crucial aspect of a drug candidate's pharmacological profile is its selectivity for the intended target over other related proteins and biological molecules.

Specificity Against Glycine Transporter 2 (GlyT2)

Bitopertin demonstrates a high degree of selectivity for GlyT1 over the closely related Glycine Transporter 2 (GlyT2). In vitro assays have shown that Bitopertin has no significant effect on glycine uptake mediated by human GlyT2 (hGlyT2) at concentrations up to 30 µM. targetmol.comglpbio.com This represents a selectivity of over 1000-fold for GlyT1, a key feature for minimizing potential off-target effects related to GlyT2 inhibition.

Interactive Data Table: Selectivity of this compound

| Transporter | Inhibition (IC50) |

| GlyT1 | 22-25 nM |

| GlyT2 | > 30 µM |

Comprehensive Off-Target Screening Across Diverse Biological Targets

To assess its broader selectivity, Bitopertin was screened against a comprehensive panel of 86 different biological targets. This panel included a wide range of transmembrane and soluble receptors, enzymes, ion channels, and monoamine transporters. targetmol.comglpbio.com The results of this extensive screening revealed an excellent selectivity profile, with less than 41% inhibition observed for all targets at a concentration of 10 µM. glpbio.com This lack of significant off-target activity underscores the specificity of Bitopertin for GlyT1. discmedicine.com

Enantioselective Pharmacological Activity

The pharmacological activity of bitopertin, a glycine transporter 1 (GlyT1) inhibitor, is characterized by a notable degree of enantioselectivity. This stereospecificity is evident in the differential potency and pharmacological profiles of its R- and S-enantiomers. In vitro studies have been instrumental in elucidating these differences, providing a foundational understanding of their molecular and cellular interactions.

Research has demonstrated a clear distinction in the inhibitory potency of the R- and S-enantiomers of bitopertin at the Glycine Transporter 1 (GlyT1). While both enantiomers exhibit inhibitory activity, the S-enantiomer has been reported to possess higher potency in inhibiting GlyT1.

Specifically, the S-enantiomer demonstrated a half-maximal inhibitory concentration (IC50) of 30 nM for GlyT1 discmedicine.com. In comparison, other research has characterized the R-enantiomer, also known as bitopertin, as a potent GlyT1 inhibitor. This highlights the stereochemical importance in the interaction with the GlyT1 binding site, where the spatial arrangement of the molecule significantly influences its inhibitory efficacy.

Table 1: Comparative Potency (IC50) of Bitopertin Enantiomers at GlyT1

| Enantiomer | GlyT1 IC50 (nM) |

|---|---|

| R-Enantiomer | Data not specified in direct comparison |

| S-Enantiomer | 30 discmedicine.com |

Beyond the differential potency at GlyT1, the pharmacological profiles of the bitopertin enantiomers also exhibit key distinctions. The S-enantiomer, in addition to its higher potency, has been shown to have an excellent selectivity profile.

Further profiling of the S-enantiomer revealed a high degree of selectivity against the Glycine Transporter 2 (GlyT2) isoform, with an IC50 value greater than 30 µM discmedicine.com. This indicates a minimal inhibitory effect on GlyT2, a desirable characteristic for targeted GlyT1 inhibition. Moreover, the S-enantiomer was found to be devoid of off-target activities when screened against a panel of various receptors and enzymes, underscoring its specific interaction with GlyT1 discmedicine.com. This clean off-target profile suggests a lower potential for unintended pharmacological effects.

Table 2: Comparative Pharmacological Profile of Bitopertin Enantiomers

| Feature | R-Enantiomer | S-Enantiomer |

|---|---|---|

| GlyT1 Potency (IC50) | Potent inhibitor | 30 nM discmedicine.com |

| GlyT2 Selectivity (IC50) | Data not specified in direct comparison | > 30 µM discmedicine.com |

| Off-Target Activities | Data not specified in direct comparison | Devoid of off-target activities in a Cerep selectivity screen discmedicine.com |

Computational and Structural Biology Investigations

Ligand-GlyT1 Transporter Interaction Modeling

Modeling the interaction between small molecule inhibitors and the GlyT1 transporter is fundamental to elucidating their mechanism of action. Techniques such as molecular docking and homology modeling have been instrumental in visualizing and analyzing these complex interactions.

Molecular docking studies have been employed to predict the binding pose of bitopertin (B1667534) and its analogs within the GlyT1 transporter. These analyses have revealed that bitopertin, a noncompetitive inhibitor, binds in a unique manner, blocking the transporter in an inward-open state. nih.gov The inhibitor is positioned partially within the primary substrate-binding site (S1) and extends into the intracellular release pathway. nih.gov

Docking simulations show that bitopertin's benzoylpiperazine scaffold aligns with the benzoylisoindoline scaffold of other potent inhibitors within the GlyT1 binding pocket. biorxiv.org The binding mode is supported by established structure-activity relationships. biorxiv.org Key interactions identified through docking studies include a hydrogen bond formed between the methylsulfonyl group of the bitopertin chemotype and the backbone of Glycine (B1666218) 121 (Gly121) in a non-helical segment of transmembrane helix 1 (TM1). nih.gov Further interactions with adjacent residues have also been observed. nih.gov Docking studies performed as part of broader computational analyses have consistently suggested a strong interaction between bitopertin and GlyT1. nih.govresearchgate.net

| Interacting Residue | Transmembrane Helix | Type of Interaction | Reference |

|---|---|---|---|

| Glycine 121 (Gly121) | TM1 | Hydrogen Bond | nih.gov |

| Leucine 120 (Leu120) | TM1 | Hydrogen Bond | nih.gov |

| Tyrosine 196 (Tyr196) | TM3 | Hydrogen Bond | nih.gov |

Prior to the determination of its crystal structure, homology modeling was a critical tool for creating three-dimensional models of the GlyT1 transporter. nih.govresearchgate.net These models were constructed using the known crystal structures of related transporters from the Solute Carrier 6 (SLC6) family as templates. nih.gov For instance, the structures of the bacterial multi-hydrophobic amino acid transporter (MhsT) and the human serotonin transporter (SERT) have served as templates for molecular replacement to determine the GlyT1 structure. biorxiv.org

Computational studies have utilized servers such as SWISS-MODEL and GalaxyWeb to generate high-resolution homology models of GlyT1. nih.govresearchgate.netresearchgate.net These models were essential for performing the initial docking studies and for investigating the transporter's binding sites before an experimental structure was available. nih.govresearchgate.net This approach allowed for the construction of GlyT1 models in various conformational states to better understand ligand binding. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Stability

Molecular dynamics (MD) simulations have been used to refine the docked poses of bitopertin in complex with GlyT1 and to assess the stability of the interaction over time. nih.govresearchgate.net These simulations provide a dynamic view of the binding mechanism, confirming the results from static docking studies. nih.govresearchgate.net

MD simulations of bitopertin analogs bound to GlyT1 in its inward-open state have demonstrated the stability of key interactions. nih.gov For example, hydrogen bonds formed with residues such as Gly121, Leu120, and Tyr196 were shown to be stable throughout the simulations. nih.gov In some simulations, the protonated amino group of related inhibitors was observed forming a hydrogen bond with the main chain of Serine 371 (Ser371). nih.gov These computational analyses confirm that bitopertin's binding leads to high target stability. nih.govresearchgate.net

In Silico Predictions of Off-Target Interactions within the SLC6 Transporter Family (e.g., GlyT2, PROT, DAT)

To understand the broader pharmacological profile of bitopertin, computational methods have been used to predict potential off-target interactions, particularly within the SLC6 transporter family, to which GlyT1 belongs. nih.govresearchgate.netresearchgate.net GlyT1 and GlyT2 share approximately 50% sequence identity. biorxiv.org

Reverse screening approaches using platforms like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction have identified other SLC6 family members as potential targets for bitopertin. nih.govresearchgate.netresearchgate.net These computational tools predicted potential interactions with the glycine transporter 2 (GlyT2, SLC6A5), the proline transporter (PROT, SLC6A7), and the dopamine transporter (DAT, SLC6A3), in addition to the primary target GlyT1 (SLC6A9). nih.govresearchgate.netresearchgate.net

Following these initial predictions, homology models were generated for GlyT2, PROT, and DAT. nih.govresearchgate.net Binding site identification tools like PrankWeb revealed similarities in the binding pockets of these transporters compared to GlyT1. nih.govresearchgate.net Subsequent docking studies suggested that bitopertin could interact with GlyT2 and PROT. nih.govresearchgate.net The potential for these off-target interactions was further supported by molecular dynamics simulations, which highlighted the stability of bitopertin in complex with these transporters, suggesting a broader pharmacological profile than just GlyT1 inhibition. nih.govresearchgate.net

| Potential Off-Target | Gene Name | Prediction Method | Follow-up Analysis | Reference |

|---|---|---|---|---|

| Glycine Transporter 2 (GlyT2) | SLC6A5 | SEA, SwissTargetPrediction | Homology Modeling, Docking, MD Simulations | nih.govresearchgate.net |

| Proline Transporter (PROT) | SLC6A7 | SEA, SwissTargetPrediction | Homology Modeling, Docking, MD Simulations | nih.govresearchgate.net |

| Dopamine Transporter (DAT) | SLC6A3 | SEA, SwissTargetPrediction | Homology Modeling | nih.govresearchgate.net |

Translational Biomarker Research and Mechanistic Validation

Development and Validation of Central Glycine (B1666218) Biomarkers for GlyT1 Inhibition

A key aspect of developing GlyT1 inhibitors is to confirm that they engage their target and produce the expected downstream pharmacological effect. For Bitopertin (B1667534), this involved measuring changes in central glycine levels, as GlyT1 inhibition is expected to increase the availability of this neurotransmitter.

Studies in healthy volunteers have been conducted to explore the relationship between plasma exposure of Bitopertin and concentrations of glycine in the cerebrospinal fluid (CSF). nih.gov In one such study, healthy male volunteers received once-daily administrations of Bitopertin for 10 days across four different dose levels. nih.govdiscmedicine.com The results demonstrated a dose-dependent increase in CSF glycine concentrations from the baseline measurement to day 10. nih.govresearchgate.net

The measured increase in CSF glycine provided the first proof of the mechanism of action for Bitopertin as a GlyT1 inhibitor in humans. discmedicine.com The highest dose tested resulted in a 2.3-fold increase in CSF glycine by day 10. discmedicine.com

| Bitopertin Dose Level | Geometric Mean Ratio of Glycine AUC (Day 10 vs. Baseline) | Coefficient of Variation (%) |

|---|---|---|

| 3 mg | 1.3 | 17% |

| 10 mg | 1.3 | 49% |

| 30 mg | 1.7 | 18% |

| 60 mg | 2.3 | 14% |

Data sourced from a proof-of-mechanism study in healthy volunteers. nih.govresearchgate.net

Positron Emission Tomography (PET) Imaging for GlyT1 Occupancy Assessment

To directly visualize and quantify the engagement of Bitopertin with its target, Positron Emission Tomography (PET) imaging studies were conducted in healthy volunteers. ed.ac.uknih.gov These studies utilized a novel PET tracer, [11C]RO5013853, to investigate the relationship between Bitopertin plasma concentration and brain GlyT1 occupancy. discmedicine.comnih.gov

Healthy male subjects received Bitopertin once daily for 10-12 days. ed.ac.uknih.gov PET scans were performed at baseline, on the final day of treatment, and two days after discontinuation. ed.ac.uknih.gov At baseline, the highest regional volume of distribution values for the tracer was observed in the pons, thalamus, and cerebellum. ed.ac.uknih.gov Following Bitopertin administration, these values were reduced, indicating displacement of the tracer by the drug and thus, occupancy of the GlyT1 target. ed.ac.uknih.gov

At a steady state, Bitopertin demonstrated a dose-dependent engagement of GlyT1 in the pons, thalamus, and cerebellum. discmedicine.com The relationship between the plasma concentration of Bitopertin and GlyT1 occupancy was analyzed using several analytical models, which yielded comparable results. ed.ac.uknih.gov The maximum occupancy (Emax) was determined to be approximately 92%, regardless of the model used. ed.ac.uknih.gov These PET studies successfully developed and validated a method for assessing GlyT1 occupancy and confirmed that Bitopertin plasma concentration is a reliable predictor of its target engagement in the brain. ed.ac.uknih.gov

| Analytical Model | EC50 (ng/mL) |

|---|---|

| Two-Tissue Five-Parameter (2T5P) | ~190 |

| Simplified Reference Tissue Model (SRTM) | ~200 |

| Pseudoreference Tissue Model (PRTM) | ~130 |

EC50 represents the plasma concentration at which 50% of the maximal GlyT1 occupancy is achieved. ed.ac.uknih.gov

Cross-Translational Potential of Preclinical Pharmacodynamic Findings to Human Systems

A significant finding from the translational research on Bitopertin is the strong correlation between preclinical and human pharmacodynamic data. nih.govresearchgate.net The maximal increase in CSF glycine levels observed in healthy volunteers (a 2.3-fold increase) was similar to the maximal increase previously recorded in animal models, specifically in rats. discmedicine.com This consistency demonstrates the effective translatability of the CSF glycine biomarker from animal models to human subjects. nih.govresearchgate.net

Furthermore, preclinical studies in rodents and non-human primates suggested that a low to medium level of GlyT1 target engagement (less than 50% occupancy) was sufficient to achieve optimal therapeutic effects. discmedicine.com This inverted U-shaped dose-response profile, where higher receptor occupancies did not lead to greater efficacy, was an important insight. discmedicine.com These preclinical results strongly suggested that doses leading to low-to-medium GlyT1 receptor occupancy should be investigated in subsequent clinical trials with patients. discmedicine.com The ability to translate these key pharmacodynamic findings from animal models to human studies underscores the value of this biomarker-driven approach in drug development.

Future Directions in Bitopertin R Enantiomer Research

Elucidation of Specific GlyT1 Conformational States Modulated by Bitopertin (B1667534) R Enantiomer

A critical avenue for future research is the precise characterization of the conformational changes that the GlyT1 transporter undergoes when bound by the R-enantiomer of Bitopertin. Structural biology studies have been pivotal in understanding how this class of inhibitors functions.

Recent breakthroughs have included the determination of the crystal structure of human GlyT1 in complex with a benzoylpiperazine inhibitor, which is chemically related to Bitopertin. biorxiv.orgnih.gov These studies revealed that the inhibitor locks the transporter in an inward-open conformation. biorxiv.orgnih.gov The binding occurs at the intracellular gate, overlapping with the site where glycine (B1666218) would be released into the cell. nih.gov By stabilizing this specific state, the inhibitor effectively halts the glycine reuptake cycle, a mechanism known as non-competitive inhibition. biorxiv.org

Future research will need to extend these findings to the specific R-enantiomer of Bitopertin. High-resolution crystallographic or cryogenic electron microscopy (cryo-EM) studies focused on the precise Bitopertin R-enantiomer-GlyT1 complex are required. Such studies would illuminate the exact molecular interactions—the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions—that dictate the enantiomer's binding affinity and conformational locking. Understanding this structural basis is paramount for the rational design of next-generation GlyT1 inhibitors. biorxiv.orgnih.gov

Key Research Objectives:

Determine the high-resolution structure of GlyT1 in complex with the Bitopertin R enantiomer.

Identify the key amino acid residues within the GlyT1 binding pocket that interact specifically with the R enantiomer.

Compare the conformational state induced by the R enantiomer with that induced by the S enantiomer or other GlyT1 inhibitors to understand the structural basis of enantioselectivity.

| Finding | Methodology | Implication for Future Research | Reference |

|---|---|---|---|

| A Bitopertin analog locks GlyT1 in an inward-open conformation. | Serial synchrotron crystallography | Provides a foundational model for how this compound likely functions. | biorxiv.orgnih.gov |

| The inhibitor binds at the intracellular gate, overlapping the glycine release site. | Crystallography and binding assays | Directs focus towards the intracellular domains of GlyT1 for designing new inhibitors. | nih.gov |

| The inhibition mechanism is non-competitive, shifting the conformational equilibrium. | Structural and kinetic studies | Enables the design of inhibitors that do not have to compete with high synaptic glycine concentrations. | biorxiv.org |

Investigation of Enantioselective Contributions to Biological Pathways Beyond GlyT1

While the primary mechanism of action for Bitopertin is the inhibition of GlyT1 to modulate N-methyl-D-aspartate (NMDA) receptor activity, emerging research has highlighted its effects on other biological pathways. nih.govnih.gov A significant future direction is to investigate whether these effects are enantioselective, meaning whether the R and S enantiomers contribute differently to these secondary pathways.

The most prominent of these alternative pathways is heme biosynthesis. discmedicine.com Glycine is a fundamental building block for heme, and by inhibiting its transport into developing red blood cells, Bitopertin can modulate heme production. discmedicine.com This has led to its investigation as a potential therapy for erythropoietic porphyrias, a group of genetic disorders caused by defects in heme synthesis. discmedicine.comdiscmedicine.com

Key Research Areas:

Directly compare the in vitro and in vivo effects of Bitopertin's R and S enantiomers on porphyrin production and heme synthesis pathways.

Utilize transcriptomics and proteomics to identify other potential biological pathways modulated differently by each enantiomer.

Investigate potential enantioselective interactions with other transporters or enzymes to build a comprehensive biological profile for each stereoisomer.

Advanced Computational Approaches for Structure-Based Drug Design and Optimization of GlyT1 Inhibitors

The availability of a high-resolution structure of GlyT1 with a bound inhibitor has opened the door for sophisticated computational approaches to drug design. biorxiv.orgnih.gov Future research will heavily rely on these in silico methods to design and optimize the next generation of GlyT1 inhibitors, building on the foundation of the Bitopertin scaffold.

Future Computational Strategies:

Molecular Docking and Virtual Screening: Utilize the Bitopertin binding site on GlyT1 to screen for novel scaffolds that lock the transporter in the desired inward-open conformation. nih.gov

Molecular Dynamics Simulations: Simulate the binding of the this compound to GlyT1 to understand the stability of the interaction and the precise conformational changes induced.

Free Energy Perturbation (FEP): Calculate the binding affinities of designed analogs of the this compound to accurately predict their potency before synthesis.

Q & A

Q. What is the molecular mechanism of Bitopertin R enantiomer as a GlyT1 inhibitor, and how is its inhibitory potency quantified in vitro?

this compound acts as a noncompetitive glycine reuptake inhibitor, binding to GlyT1 with an IC50 of 25 ± 2 nM for human GlyT1 and 22 ± 5 nM for murine GlyT1. In vitro potency is determined using transfected cells expressing GlyT1 isoforms, where radiolabeled [³H]glycine uptake assays measure inhibition under controlled conditions. Researchers should optimize cell culture protocols and ensure consistent transfection efficiency to reduce variability .

Q. What standard analytical methods are used to verify the enantiomeric purity of this compound?

Chiral high-performance liquid chromatography (HPLC) with immobilized amylose-based stationary phases is widely employed. For example, a validated method uses normal-phase conditions with isocratic elution to achieve baseline separation of enantiomers, reporting limits of detection (LOD) and quantification (LOQ) for impurities. Robustness testing involves altering mobile phase composition or flow rate to evaluate resolution stability . Vibrational circular dichroism (VCD) spectroscopy can also confirm absolute configuration by comparing experimental spectra to computed models .

Q. How does this compound modulate glycine levels in preclinical models, and what are its pharmacokinetic (PK) parameters?

In rats, Bitopertin increases glycine concentrations in cerebrospinal fluid (CSF) and striatum dose-dependently, with an oral bioavailability of 78% and a plasma half-life of 5.8 hours. PK studies in monkeys show similar trends (56% bioavailability, 6.4-hour half-life). Researchers should note species-specific differences in CNS penetration and plasma protein binding (97–98%) when extrapolating data .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro GlyT1 binding data and in vivo efficacy in neuropathic pain models?

In vitro IC50 values (25 nM) may not fully predict in vivo effects due to factors like blood-brain barrier penetration, off-target interactions, or metabolite activity. For example, Bitopertin’s antiallodynic EC50 in mice is 0.6 mg/kg, with effects peaking at 4 hours post-administration. To address contradictions, integrate PK/PD modeling, measure CSF glycine levels, and validate target engagement using ex vivo receptor occupancy assays .

Q. What experimental strategies are recommended for analyzing Bitopertin’s bell-shaped dose-response observed in schizophrenia clinical trials?

Phase II trials showed intermediate doses (e.g., 10–30 mg/day) were effective, while Phase III failed. To investigate, conduct preclinical studies with dose-ranging designs (e.g., 0.1–10 mg/kg) and assess NMDAR-mediated glutamatergic signaling. Include biomarkers like CSF glycine and glutamate levels to identify therapeutic windows. Consider co-administration with allosteric modulators to enhance efficacy .

Q. How can enantioselective synthesis of this compound be optimized to minimize S-enantiomer contamination?

Asymmetric organocatalysis or chiral auxiliary approaches can improve stereochemical control. For example, asymmetric hydrogenation of precursor ketones using chiral ligands (e.g., BINAP) yields high enantiomeric excess (ee). Monitor reaction progress with chiral HPLC and apply kinetic resolution techniques to remove residual S-enantiomer .

Q. What methodologies address challenges in quantifying Bitopertin’s enantiomer-specific protein binding and tissue distribution?

Use equilibrium dialysis or ultrafiltration to measure plasma protein binding (97–98%) under physiological pH and temperature. For tissue distribution, employ LC-MS/MS with chiral columns to differentiate R and S enantiomers in brain, liver, and plasma matrices. Validate assays using stability tests under -20°C storage conditions .

Data Contradiction and Validation

Q. How should researchers interpret conflicting data on Bitopertin’s stereoselectivity in COX inhibition versus GlyT1 activity?

While this compound shows negligible COX-1/2 inhibition (IC50 >25 μM), its S counterpart in other 2-arylpropionic acids (e.g., ibuprofen) exhibits anti-inflammatory activity. Contextualize findings by verifying assay conditions (e.g., species-specific enzyme isoforms) and prioritizing target-specific readouts (e.g., glycine uptake vs prostaglandin synthesis) .

Q. What statistical approaches are suitable for analyzing enantiomer-specific effects in preclinical pain models?

Multivariate ANOVA with post hoc tests (e.g., Tukey’s HSD) can compare mechanical/thermal thresholds across dose groups. For time-dependent effects (e.g., peak efficacy at 4 hours), use repeated-measures ANOVA. Report effect sizes and confidence intervals to highlight clinical relevance .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.